molecular formula C15H13N3O B15066799 N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide

Cat. No.: B15066799
M. Wt: 251.28 g/mol
InChI Key: HODOIEOIACFYHS-UHFFFAOYSA-N
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Description

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide is an organic compound with the molecular formula C15H13N3O and a molecular weight of 251.3 g/mol . Its solid-state structure has been characterized by X-ray crystallography, revealing a monoclinic crystal system (space group P21/c) where the dihedral angle between the imidazo[1,2-a]pyridine ring system and the phenyl ring is 9.04(5)° . The molecules form columns in the crystal lattice interconnected by N—H···N hydrogen bonds . This compound is a derivative of the 2-phenylimidazo[1,2-a]pyridine scaffold, a class of nitrogen-containing heterocycles that are of persistent interest in medicinal chemistry due to their diverse biological activities . Specifically, the imidazo[1,2-a]pyridine moiety serves as a bioisostere of the indole ring found in melatonin, making it a valuable structure in the search for novel melatonin receptor ligands . Research indicates that functionalized 2-phenylimidazo[1,2-a]pyridines can exhibit high binding affinity for melatonin receptor subtypes (MT1 and MT2) . Related compounds in this structural class have been reported to show potent agonist activity and significant selectivity for the MT2 receptor subtype, making them useful pharmacological tools for studying circadian rhythms and sleep disorders . Furthermore, various substituted 2-phenylimidazo[1,2-a]pyridines have also been investigated as high-affinity and selective ligands for other targets, including peripheral benzodiazepine receptors, highlighting the versatility of this core structure in neuroscience research . The compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the relevant scientific literature for comprehensive handling and safety data before use.

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide

InChI

InChI=1S/C15H13N3O/c1-11(19)16-15-14(12-7-3-2-4-8-12)17-13-9-5-6-10-18(13)15/h2-10H,1H3,(H,16,19)

InChI Key

HODOIEOIACFYHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and allows for the formation of the imidazo[1,2-a]pyridine core in a single step. Another method involves the reaction of 2-phenylimidazo[1,2-a]pyridine with an oxalic ester derivative, followed by reduction and reaction with an amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the multicomponent condensation approach mentioned above is scalable and could be adapted for industrial synthesis, given its efficiency and high yield.

Chemical Reactions Analysis

Aza-Friedel–Crafts Alkylation

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide participates in three-component aza-Friedel–Crafts reactions with aldehydes and amines, catalyzed by Yb(OTf)3\text{Yb(OTf)}_3 . This method enables C3-alkylation under aerobic conditions:

Reaction Type Conditions Catalyst Yield Range Example Product
Three-component alkylationToluene, 110°C, 12 hoursYb(OTf)3\text{Yb(OTf)}_3 (20 mol%)35–93%NN-Morpholinomethyl derivatives

The protocol tolerates diverse aldehydes (aromatic/aliphatic) and amines (secondary/primary), enabling access to structurally diverse analogs .

Phenyliodine(III) Diacetate-Mediated Ipso-Migration

Under oxidative conditions, the compound undergoes 1,2-ipso-migration via aziridine intermediates when treated with phenyliodine(III) diacetate (PIDA) . This reaction modifies the Mannich adducts derived from imidazo[1,2-a]pyridines and formaldehyde:

Reaction Type Conditions Oxidant Yield Products
Ipso-migrationSolvent-free, ambient temperaturePIDA (1.2 eq)35–93%NN-Acetoxymethyl derivatives

This method facilitates gram-scale synthesis of NN-functionalized derivatives, which are precursors to bioactive molecules .

Cross-Coupling Reactions

The acetamide group and aryl rings enable participation in cross-coupling reactions, such as Suzuki-Miyaura couplings. While specific conditions are not fully detailed in accessible literature, analogous imidazo[1,2-a]pyridines typically require:

Reaction Type Conditions Catalyst Yield Reference
Suzuki couplingPd(PPh3)4\text{Pd(PPh}_3\text{)}_4, base, DME, refluxAryl boronic acidsNot reported

These reactions expand the compound’s utility in synthesizing biaryl derivatives for drug discovery.

Functional Group Transformations

The acetamide moiety undergoes hydrolysis to regenerate the primary amine under acidic or basic conditions, enabling further derivatization:

Reaction Type Conditions Reagents Yield Reference
Hydrolysis6M HCl, reflux, 6 hoursHydrochloric acidNot reported

Biological Activity and Reaction Relevance

The compound’s reactivity directly correlates with its pharmacological potential. For example:

  • Antiviral derivatives : Ipso-migration products show activity against cytomegalovirus .

  • Antibacterial analogs : Alkylated derivatives exhibit MIC values of 75–150 µg/mL against B. subtilis and P. aeruginosa .

Mechanism of Action

The mechanism of action of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit VEGFR2, a receptor involved in angiogenesis, thereby exhibiting anti-cancer properties . The compound’s structure allows it to interact with various biological targets, leading to its observed cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Crystallographic Features

Table 1: Structural Comparison of Key Analogs
Compound Name Substituents/Modifications Crystal System Hydrogen Bonding Torsion Angle Reference ID
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide Acetamide at C3 Monoclinic (P2₁/c) N3–H···N1 columns along b-axis 9.04°
4-[(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbonoimidoyl]phenol (TUQCEP) Phenolic group at C3, methyl at C7 Not reported O–H···N hydrogen bonds Not reported
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide Methyl at C6, 4-methylphenyl at C2 Not reported No data Not reported
6,8-Dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide Bromo at C6 and C8 Not reported No data Not reported

Key Observations :

  • Methyl groups (e.g., at C6 or C7) improve metabolic stability but may reduce solubility .
  • Hydrogen bonding : The parent compound’s columnar structure is unique among analogs, suggesting superior crystallinity for solid-state applications .

Key Observations :

  • Substituent-driven selectivity : Chloro groups enhance PBR selectivity by increasing lipophilicity and steric bulk .

Key Observations :

  • Classical vs. modern methods : Acetylation (traditional) offers moderate yields, while Pd-catalyzed routes enable diversification but require specialized catalysts .
  • Coupling agents : EDC/DMAP achieves high yields for carboxylate derivatives .

Pharmacokinetic and Physicochemical Considerations

  • Solubility : The parent compound’s acetamide group enhances water solubility vs. methyl or bromo analogs .
  • Metabolic stability : Exocyclic acetamide groups (as in the parent compound) are less prone to hydrolysis than ester analogs (e.g., methyl esters) .
  • Toxicity : Dibromo derivatives may exhibit higher cytotoxicity due to halogenated byproducts .

Biological Activity

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications based on various research findings.

Chemical Structure and Synthesis

This compound belongs to the imidazo[1,2-a]pyridine family. The compound features a fused imidazo-pyridine ring system with a phenyl group and an acetamide moiety. The synthesis typically involves the acylation of 2-phenylimidazo[1,2-a]pyridin-3-amine with acetic anhydride in an organic solvent like toluene, leading to the formation of this compound as colorless crystals .

Biological Activities

The biological activities of this compound have been extensively studied. Below are some of the key findings:

Antimicrobial Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. A study reported minimum inhibitory concentration (MIC) values indicating moderate to good activity against Gram-positive and Gram-negative bacteria .

Microbial Strain MIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Candida albicans16.69

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Functionalized imidazo[1,2-a]pyridine derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. Specific mechanisms involve the modulation of cell signaling pathways related to apoptosis and cell cycle regulation .

Anti-inflammatory Properties

This compound has been explored for its anti-inflammatory effects, likely due to its ability to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX). This activity suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Evaluation : A study evaluated various derivatives of imidazo[1,2-a]pyridine for their antimicrobial properties against clinical isolates. The results highlighted that modifications at specific positions on the imidazo ring significantly influenced antimicrobial potency .
  • Anticancer Mechanisms : In vitro studies demonstrated that compounds similar to this compound induced apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
  • Inflammatory Response : A series of experiments showed that these compounds could reduce cytokine production in macrophages stimulated with lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents .

Q & A

Q. What synthetic methods are available for N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide, and how can reaction yields be optimized?

The compound is synthesized via acetylation of 2-phenylimidazo[1,2-a]pyridin-3-amine using acetic anhydride in toluene. Key parameters include a 1.3:1 molar ratio of acetic anhydride to amine, reflux for 2 hours, and purification by washing with water, yielding 75% pure product. Optimization involves adjusting stoichiometry, reaction time, and pH to minimize byproducts . Alternative routes may use acyl chlorides or microwave-assisted synthesis for faster reaction kinetics.

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?

Single-crystal X-ray diffraction (120 K, MoKα radiation) reveals monoclinic symmetry (space group P2₁/c) with N–H⋯N hydrogen bonds (2.91 Å) forming columnar structures along the b-axis. The imidazopyridine and phenyl rings exhibit a dihedral angle of 9.04°, indicating near-planarity. Key metrics: R factor = 0.036, wR = 0.085, validated using CrysAlis RED and JANA2006 software .

Q. What biological activities have been reported, and what experimental models validate these effects?

The compound shows anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv (MIC = 12.5 µg/mL) in microdilution assays and inhibits human cytomegalovirus (IC₅₀ = 3.2 µM) in plaque reduction assays. Melatonin receptor binding (MT₁, Kᵢ = 180 nM) was confirmed via competitive radioligand displacement .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

Discrepancies may arise from assay variability (e.g., cell lines, endpoint measurements). Recommended strategies:

  • Standardize testing using WHO-recommended strains (e.g., M. tuberculosis ATCC 27294) .
  • Perform dose-response curves with ≥8 concentration points.
  • Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What computational methods predict electronic properties, and how do they correlate with experimental data?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts HOMO-LUMO gaps (4.1 eV) and electrostatic potential surfaces, aligning with UV-Vis spectra (λmax = 320 nm in methanol) and XPS data. Molecular dynamics simulations (100 ns) assess solvent effects on conformational stability .

Q. Which catalytic systems enable selective functionalization of the imidazopyridine core?

Palladium-catalyzed C–H arylation achieves ortho-functionalization (89% yield) using Pd(OAc)₂ (5 mol%), 1,10-phenanthroline ligand, and DMF/HOAc (4:1) at 120°C. Regioselectivity is controlled by pyridinyl directing groups, as shown in DFT transition-state analyses .

Q. How do hydrogen-bonding networks influence supramolecular architecture, and what techniques quantify these interactions?

Variable-temperature XRD (100–300 K) and Hirshfeld surface analysis identify N–H⋯N (26.8% contribution) and C–H⋯π (14.2%) interactions. Solid-state NMR ¹⁵N CP/MAS spectra (14.1 T) confirm hydrogen bond strength via ¹JNH coupling constants (89 Hz) .

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